molecular formula C7H8BrNO B184077 2-Bromo-6-ethoxypyridine CAS No. 4645-11-8

2-Bromo-6-ethoxypyridine

Cat. No. B184077
CAS RN: 4645-11-8
M. Wt: 202.05 g/mol
InChI Key: UOYDOTUNXZKLMI-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxypyridine is a chemical compound with the molecular formula C7H8BrNO . It has an average mass of 202.048 Da and a monoisotopic mass of 200.978912 Da . It is a useful research chemical .


Molecular Structure Analysis

The IUPAC name for 2-Bromo-6-ethoxypyridine is 6-bromo-2-pyridinyl ethyl ether . The InChI code is 1S/C7H8BrNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-6-ethoxypyridine has a density of 1.5±0.1 g/cm3, a boiling point of 224.5±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.2±3.0 kJ/mol, and the flash point is 89.6±21.8 °C . The compound has an index of refraction of 1.534, a molar refractivity of 43.3±0.3 cm3, and a molar volume of 139.4±3.0 cm3 .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Bromo-6-ethoxypyridine is involved in various chemical reactions and synthetic processes. For example, it undergoes transformations when heated with hydrochloric acid, forming 6-chloro-2-hydroxypyridine and corresponding dihydroxypyridines (Hertog & Bruyn, 2010). Additionally, its reaction with lithium piperidide in piperidine has been explored, leading to the substitution of substituents by the piperidino group without rearrangements (Plas, Hijwegen & Hertog, 2010).

Mechanistic Studies

Studies on 2-Bromo-6-ethoxypyridine have contributed to understanding the mechanisms of various chemical reactions. For instance, its reaction with potassium amide in liquid ammonia suggests the involvement of pyridyne intermediates in rearrangements and amination processes (Pieterse & Hertog, 2010).

Solvent Effects on Reactivity

Research also includes the study of solvent effects on the reactivity of 2-Bromo-6-ethoxypyridine and similar compounds. The polarity of the solvent was found to accelerate substitution processes observed in these reactions (Hertog & Jouwersma, 1953).

Gas-Phase Decomposition Kinetics

A significant application is in the study of gas-phase elimination kinetics, where the reaction mechanism of 2-ethoxypyridine, a related compound, was explored using density functional methods (Márquez, Córdova & Chuchani, 2012).

Multicomponent Chemistry

2-Bromo-6-ethoxypyridine has been identified as a valuable reagent in multicomponent chemistry, demonstrating its utility in synthetic applications such as the efficient synthesis of complex molecules (van der Heijden, Jong, Ruijter & Orru, 2016).

properties

IUPAC Name

2-bromo-6-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYDOTUNXZKLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360870
Record name 2-Bromo-6-ethoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethoxypyridine

CAS RN

4645-11-8
Record name 2-Bromo-6-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-ethoxypyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium ethoxide (1.5 g, 63 mmol sodium, in ethanol (30 ml)) was added to 2,6-dibromopyridine (15 g, 63 mmol) in toluene (150 ml) at ambient temperature under nitrogen, and the reaction heated under reflux for 5 hours. The cooled mixture was diluted with water (100 ml), and extracted with ethyl acetate (2×100 ml). The combined organic extracts were dried (Na2SO4), filtered and evaporated in vacuo. The residue was purified by column chromatography on silica gel using pentane/ethyl acetate (100:0 to 95:5) as eluant to give the title compound as a yellow oil, (quantitative).
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30 mL
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15 g
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150 mL
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100 mL
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Synthesis routes and methods III

Procedure details

Sodium (0.48 g, 20.9 mmol) was dissolved in ethanol (50 ml) under an atmosphere of nitrogen at ambient temperature. 2,6-Dibromopyridine (10.0 g, 41.4 mmol) was added and the solution heated to reflux. After 6 h the cooled reaction mixture was partitioned between diethyl ether (150 ml) and water (100 ml). Diethyl ether extracts were washed with water and saturated brine then dried over magnesium sulphate, filtered and evaporated in vacuo to give a semi-solid. Addition of isohexane, filtration and concentration in vacuo gave a residue that was purified by chromatography on silica gel eluting with 80% dichloromethane-isohexane to give 2-bromo-6-ethoxypyridine (1.7 g) as a colourless liquid: δH (400 MHz, CDCl3) 1.38 (3H, t, J 7), 4.34 (2H, quartet, J 7), 6.65 (1H, d, J 8), 7.02 (1H, d, J 7), 7.40 (1H, dd, J 7 and 8); m/z (ES+) 202/204 (M++H).
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Synthesis routes and methods IV

Procedure details

To a sodium ethoxide solution, prepared by addition of sodium (36 mg, 1.58 mmol) to ethanol (2 mL), was added 2,6-dibromopyridine (250 mg, 1.06 mmol). The mixture was stirred at 90° C. for 2.5 h, then was diluted with EtOAc. The organic phase was washed with water (2×) and brine, dried (Na2SO4) and concentrated. The crude material was purified by flash chromatography (0 to 10% EtOAc/hexanes gradient) to afford 163 mg of 156.1 as a colorless oil. LCMS (2 min gradient) RT=1.68 min, 202.1 (M+H)+.
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250 mg
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Synthesis routes and methods V

Procedure details

A mixture of 2,6-dibromopyridine (1.5 g) in ethanol (6 mL) was treated with sodium ethoxide (3.55 mL) solution dropwise and resulting mixture was refluxed for 18 hours. The mixture was allowed to cool to room temperature and poured into a beaker containing 5% sodium bicarbonate, extracted with diethyl ether. The combined organics were washed with brine, dried, evaporated in vacuo and purified by column chromatography on silica gel (1-3% methanol in dichloromethane) to obtain the title compound (0.840 g) having the following physical data.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-6-ethoxypyridine
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2-Bromo-6-ethoxypyridine

Citations

For This Compound
29
Citations
JW Streef, HJ den Hertog - Recueil des Travaux Chimiques …, 1969 - Wiley Online Library
… 2-Bromo6-ethoxypyridine gives together with 2-amino-6-ethoxypyridine the 4-amino compound 3 ; 2,6-dibromopyridine yields 6-amino-2-methylpyrimidine as sole definable product 4 . …
Number of citations: 26 onlinelibrary.wiley.com
HJ Den Hertog, C Jouwersma - Recueil des Travaux …, 1953 - Wiley Online Library
… It was prepared by nitrating 2-bromo-6-ethoxypyridine (IX). The structure of VI follows from its synthesis and from the fact that it could be reduced to a substance which was found to be …
Number of citations: 12 onlinelibrary.wiley.com
MJ Pieterse, HJ Den Hertog - Recueil des Travaux Chimiques …, 1961 - Wiley Online Library
… The most interesting rearrangement occurred during the amination of 2-bromo-6-ethoxypyridine (XV). This is a very quick reaction ; in some minutes a considerable quantity of amino-…
Number of citations: 68 onlinelibrary.wiley.com
HC van Der Plas, T Hijwegen… - Recueil des Travaux …, 1965 - Wiley Online Library
… Reactions of 3-bromo-4ethoxypyridine and 2-bromo-6-ethoxypyridine with lithium piperidide in piperidine have been icvestigated. It was found that in these compounds both …
Number of citations: 7 onlinelibrary.wiley.com
HJ den Hertog, HC van der Plas… - Recueil des Travaux …, 1965 - Wiley Online Library
… Replacement of halogen with partial meta-rearrangement (conversion of 2-bromo-6-ethoxypyridine into a mixture of 2- and 4-amino-6-ethoxypyridine). … 2-bromo-6-ethoxypyridine (1 : 6). …
Number of citations: 0 onlinelibrary.wiley.com
H Boer, HJ den Hertog - Tetrahedron Letters, 1969 - Elsevier
… We wonder whether also in the reaction of 2-bromo-6-ethoxypyridine (I) the amino compounds II and III and the pentanone derivative6 IV and V originate from a common intermediate. …
Number of citations: 2 www.sciencedirect.com
HJ Den Hertog, MJ Pieterse… - Recueil des Travaux …, 1963 - Wiley Online Library
… The most remarkable rearrangement was observed during the amination of 2-bromo-6-ethoxypyridine (X). 4-Amino-6-ethoxypyridine was formed in a yield of 15% together with 2-amino-…
Number of citations: 35 onlinelibrary.wiley.com
NA NELSON, LEOA PAQUETTE - The Journal of Organic …, 1962 - ACS Publications
… Metallation of 2-bromo-6ethoxypyridine with n-butyllithium followed by the addition of 2-tetralone or 6-methoxy-2-tetralone to the organometallic reagent gave the corresponding …
Number of citations: 6 pubs.acs.org
HJ Den Hertog, HC Van Der Plas - Advances in Heterocyclic Chemistry, 1965 - Elsevier
… An unexpected result was obtained in the amination of 2-bromo-6-ethoxypyridine (77). Here a fast reaction occurred to yield a mixture of 80-85y0 of 2-amino6-ethoxypyridine (78) and 15…
Number of citations: 53 www.sciencedirect.com
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1967 - Wiley Online Library
… in order to be able to explain why primary addition of the amide ion to carbon atom 4 leads to the formation of a 4-amino derivative from one substance {eg 2-bromo-6-ethoxypyridine) or …
Number of citations: 32 onlinelibrary.wiley.com

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